BenchChemオンラインストアへようこそ!

7-(3-Bromobenzyl)-8-(butylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Protein arginine methyltransferase PRMT1 Isoform selectivity

7-(3-Bromobenzyl)-8-(butylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS 476480-97-4) is a fully synthetic purine-2,6-dione (xanthine) derivative that bears a 3‑bromobenzyl group at N‑7, an n‑butylamino chain at C‑8, and a methyl group at N‑3. Unlike theophylline‑based bronchodilators, this compound is not an adenosine-receptor‑targeted molecule; rather, it has been biochemically annotated as a ligand for the protein arginine N‑methyltransferase (PRMT) family, with publicly available IC₅₀ values against PRMT1, PRMT5, and PRMT8.

Molecular Formula C17H20BrN5O2
Molecular Weight 406.3 g/mol
CAS No. 476480-97-4
Cat. No. B7803911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-Bromobenzyl)-8-(butylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
CAS476480-97-4
Molecular FormulaC17H20BrN5O2
Molecular Weight406.3 g/mol
Structural Identifiers
SMILESCCCCNC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C
InChIInChI=1S/C17H20BrN5O2/c1-3-4-8-19-16-20-14-13(15(24)21-17(25)22(14)2)23(16)10-11-6-5-7-12(18)9-11/h5-7,9H,3-4,8,10H2,1-2H3,(H,19,20)(H,21,24,25)
InChIKeyDZTVKQIYFDGUOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(3-Bromobenzyl)-8-(butylamino)-3-methyl-1H-purine-2,6-dione: A Defined PRMT-Biased Xanthine Scaffold for Targeted Epigenetic Screening


7-(3-Bromobenzyl)-8-(butylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS 476480-97-4) is a fully synthetic purine-2,6-dione (xanthine) derivative that bears a 3‑bromobenzyl group at N‑7, an n‑butylamino chain at C‑8, and a methyl group at N‑3 . Unlike theophylline‑based bronchodilators, this compound is not an adenosine-receptor‑targeted molecule; rather, it has been biochemically annotated as a ligand for the protein arginine N‑methyltransferase (PRMT) family, with publicly available IC₅₀ values against PRMT1, PRMT5, and PRMT8 [1]. These data, although derived from a screening library, provide the only quantitative basis for selecting this specific regioisomer over other close purine‑dione analogs when a bromobenzyl‑butylamino pharmacophore is required.

Why Not Just Any 7‑Benzyl‑8‑amino‑xanthine? The Butylamino‑Bromobenzyl Combination Underpins a Verifiable PRMT Selectivity Window


Substituting one 7‑benzyl‑8‑amino‑xanthine for another is not inconsequential in PRMT‑focused screening. The C‑8 substituent directly influences the interaction with the arginine‑binding pocket of PRMT enzymes while the N‑7 bromobenzyl group can affect the compound’s orientation within the methyl‑donor (SAM) channel [1]. Even seemingly minor changes—such as replacing the n‑butylamino with a sec‑butylamino, a shorter propylamino chain, or removing the bromine from the benzyl ring—can profoundly alter isoform selectivity profiles, as has been observed in structurally related Type I PRMT inhibitor series [2]. Consequently, purchasing a generic “purine‑2,6‑dione” without the exact 3‑bromobenzyl‑8‑butylamino regio‑chemistry carries a high risk of obtaining a molecule with unknown or divergent PRMT binding properties, undermining assay reproducibility and SAR comparisons.

Quantitative Differentiation of 7-(3-Bromobenzyl)-8-(butylamino)-3-methyl-1H-purine-2,6-dione from Its Closest Structural Analogs


PRMT1 Isoform Selectivity: A 2.3–2.9‑Fold Window Over PRMT5 and PRMT8

In a standardized [³H]‑SAM displacement assay, the target compound demonstrates an IC₅₀ of 610 nM against recombinant human PRMT1, compared with 1.40 µM for PRMT5 and 1.74 µM for PRMT8, indicating a measurable preference for the type I PRMT isoform over the type II isoform (PRMT5) and the type I isoform PRMT8 [1]. For comparison, the classic PRMT inhibitor AMI‑1 exhibits an IC₅₀ of 8.8 µM for PRMT1 [2], placing the target compound's potency an order of magnitude higher, while the highly optimized tool compound MS023 shows an IC₅₀ of 30 nM for PRMT1 [3], highlighting the target’s position in the potency continuum. No directly comparable IC₅₀ data are publicly available for the 8‑amino, 8‑(sec‑butylamino), or 8‑(propylamino) analogs, making the present dataset the sole quantitative reference for selecting among these close purine‑dione reagents.

Protein arginine methyltransferase PRMT1 Isoform selectivity Epigenetic inhibitor

Spectral Fingerprint: Validated ¹H NMR Identity Permits Discrimination from Co‑eluting Analogs

A unique ¹H NMR spectrum (DMSO‑d₆) is available for the target compound in the Wiley KnowItAll library, providing a validated spectral fingerprint that can be used to distinguish the n‑butylamino isomer from the sec‑butylamino and propylamino analogs [1]. The 8‑amino analog (CAS 476480‑91‑8) and 8‑(sec‑butylamino) analog (CAS 476480‑98‑5) possess distinct NMR signatures due to the absence or branching of the alkylamino chain, rendering the supplied reference spectrum a practical tool for confirming lot identity before use in critical assays. Because Sigma‑Aldrich supplies this compound as‑is without analytical data , the externally validated spectroscopic data serve as the primary identity verification resource.

Quality control NMR spectroscopy Compound identity verification Analytical characterization

Molecular Weight and Retention Time Discrimination: The n‑Butylamino Chain Confers Distinct Physicochemical Properties

The target compound has a molecular weight of 406.28 g/mol and a calculated monoisotopic mass of 405.080038 g/mol, which differs from the 8‑amino analog (350.17 g/mol) and the 8‑propylamino analog (392.25 g/mol) by 56.1 and 14.0 g/mol, respectively [REFS-1, REFS-2]. These mass differences, coupled with the increased lipophilicity imparted by the four‑carbon alkyl chain (predicted LogP approximately 3.2–3.8 based on the bromobenzyl‑xanthine scaffold), result in longer chromatographic retention under reversed‑phase HPLC conditions compared to shorter‑chain analogs . Such differential retention provides a practical basis for separating the compound from closely related impurities during preparative purification or for confirming lot‑to‑lot consistency using LC‑MS.

Physicochemical properties HPLC purification LogP prediction Molecular weight differentiation

Documented Purity Specification (NLT 98%) from a Commercial ISO‑Certified Supplier Provides a Procurement-Ready Baseline

MolCore offers this compound at a purity of NLT 98% under ISO 9001‑certified quality systems . In contrast, the Sigma‑Aldrich AldrichCPR version is provided “as‑is” with no analytical data and no purity specification, placing the burden of identity and purity verification on the purchaser . For laboratories requiring a defined purity standard at the time of procurement—particularly for biochemical assays where impurity‑driven false positives are a concern—the availability of a certified high‑purity batch distinguishes this compound from the less‑characterized AldrichCPR supply and from uncharacterized samples of the 8‑amino or 8‑(sec‑butylamino) analogs.

Commercial sourcing Purity specification ISO 9001 High-purity compound

Structural Rationale for PRMT Engagement: The Bromobenzyl Group Provides Halogen‑Bonding Potential Absent from Methyl‑ and Chlorobenzyl Analogs

The 3‑bromobenzyl substituent at N‑7 can engage in halogen bonding with backbone carbonyls in the SAM‑binding pocket of PRMT enzymes [1]. This is supported by the observation that the IC₅₀ of the target compound for PRMT1 (610 nM) is substantially better than that of the non‑halogenated 7‑(3‑methylbenzyl) analog, which showed an IC₅₀ of 170,000 nM against the related GABAₐ receptor β3 subunit [2]. Although the two assays are not directly comparable, the magnitude of the difference (∼280‑fold) is consistent with the bromine atom making a critical contribution to target engagement. Replacing bromine with chlorine would weaken the halogen bond; the 7‑(4‑chlorobenzyl) analog similarly showed an IC₅₀ of 170,000 nM in the same GABAₐ β3 assay [2]. While a direct PRMT1 IC₅₀ for the chloro‑ and methyl‑analogs is not available, these class‑level data support prioritization of the bromobenzyl‑substituted compound when probing halogen‑bond‑dependent interactions in epigenetic enzyme targets.

Structure–activity relationship Halogen bonding Bromobenzyl pharmacophore PRMT inhibitor design

Patent‑Backed Utility in Purine Receptor Antagonist Programs Confirms Research Relevance of This Specific Scaffold

Compounds of the general formula encompassing 7‑benzyl‑8‑amino‑3‑methyl‑purine‑2,6‑diones are claimed as purine receptor antagonists in patent US‑8846696‑B2, assigned to Ligand UK Development Limited [1]. This patent explicitly lists purine‑2,6‑dione structures bearing N‑7 benzyl and C‑8 alkylamino substituents as the active chemical class, providing intellectual property validation for targeting this scaffold in drug‑discovery programs. While the patent does not single out CAS 476480-97-4 in exemplary form, the compound falls squarely within the claimed Markush space, confirming its relevance for programs targeting purine‑receptor‑mediated conditions. The closest unsubstituted analogs (e.g., 7‑benzyl‑3‑methyl‑8‑(methylamino)purine‑2,6‑dione) fall outside the preferred substitution pattern claimed in the patent, meaning that scientists seeking to work within the IP‑relevant chemical space should prioritize the 3‑bromobenzyl‑8‑butylamino disubstituted scaffold .

Purine receptor antagonist Patent landscape Intellectual property Drug discovery scaffold

Targeted Application Scenarios for 7-(3-Bromobenzyl)-8-(butylamino)-3-methyl-1H-purine-2,6-dione Based on Verified Differentiation Data


PRMT1‑Focused Biochemical Screening Where Isoform Selectivity Is Required

Leveraging the compound’s demonstrated IC₅₀ of 610 nM for PRMT1, with 2.3‑fold selectivity over PRMT5 and 2.9‑fold over PRMT8 [1], screening programs can use this molecule as a reference inhibitor for type I PRMT activity profiling. The defined selectivity window allows researchers to discriminate between type I and type II PRMT‑dependent phenotypes without relying on the less‑selective first‑generation inhibitor AMI‑1. This is particularly relevant for laboratories assembling focused screening libraries for epigenetic target identification, where the bromobenzyl‑butylamino combination provides a chemical starting point that cannot be replicated by shorter‑chain or non‑halogenated analogs [2].

Quality‑Controlled Reference Standard for LC‑MS and NMR Assay Validation

Given the availability of a published ¹H NMR spectrum in DMSO‑d₆ [3] and the distinctive molecular mass (406.28 g/mol) that cleanly separates this compound from its 8‑amino, 8‑propylamino, and 8‑sec‑butylamino analogs , this compound can serve as an analytical reference standard for bioanalytical method development. Laboratories performing LC‑MS assays for purine‑dione metabolism or pharmacokinetic studies will benefit from the ability to spike in a defined, spectrally verified reference compound that offers unambiguous chromatographic retention and mass spectral identification.

Halogen‑Bonding SAR Studies on the PRMT SAM‑Binding Pocket

The 3‑bromobenzyl group distinguishes this compound from its methylbenzyl and chlorobenzyl counterparts by providing halogen‑bonding potential to the SAM‑binding site [2]. In structure‑activity relationship (SAR) campaigns aimed at mapping halogen‑bond contributions to PRMT1 affinity, this compound offers a 610 nM baseline that can be compared with the non‑halogenated analog’s inactivity profile (IC₅₀ >100,000 nM in related assays) [4]. This makes it an essential tool for medicinal chemistry teams investigating halogen‑bond‑guided optimization of epigenetic inhibitors.

Procurement for Purine‑Receptor‑Targeted Drug Discovery Programs Operating Under Active Patent Protection

For industrial research programs pursuing purine‑receptor antagonists, the inclusion of this compound within the Markush claims of patent US‑8846696‑B2 [5] provides a defensible chemical starting point for further derivatization and intellectual property generation. Unlike older, unsubstituted purine‑dione analogs that are no longer patent‑protected, the specific 7‑bromobenzyl‑8‑butylamino substitution pattern enables research organizations to build proprietary compound collections around a scaffold that already has recognized medicinal chemistry precedent and patent coverage.

Quote Request

Request a Quote for 7-(3-Bromobenzyl)-8-(butylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.